

3,4-Dimethoxystyrene IUPAC name and synonyms

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Compound of Interest

Compound Name: 3,4-Dimethoxystyrene

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An In-Depth Technical Guide to 4-Ethenyl-1,2-dimethoxybenzene (**3,4-Dimethoxystyrene**)

This technical guide provides a comprehensive overview of 4-Ethenyl-1,2-dimethoxybenzene, commonly known as **3,4-Dimethoxystyrene**. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity and Nomenclature

IUPAC Name: 4-Ethenyl-1,2-dimethoxybenzene[1]

Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings. These include:

- **3,4-Dimethoxystyrene**[1]
- 1,2-Dimethoxy-4-vinylbenzene[1]
- 4-Vinylveratrole[1][2]
- 4-Vinyl-1,2-dimethoxybenzene[1]
- Benzene, 4-ethenyl-1,2-dimethoxy-[1]

- Styrene, 3,4-dimethoxy-[[1](#)]
- 3,4-Dimethoxystyrol[[2](#)]
- Veratrole, 4-vinyl-[[1](#)]

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for **3,4-Dimethoxystyrene**, providing a quick reference for its physical and spectral properties.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	[3]
Molar Mass	164.204 g·mol ⁻¹	[3]
Appearance	Yellowish oily liquid	[3]
Odor	Sweet, floral	[3]
Density	1.109 g/cm ³ at 25 °C	[3]
Boiling Point	110–125 °C at 10 mmHg	[3]
Refractive Index (n _D ²⁰)	1.571	[3]
Solubility	Slightly soluble in water; soluble in ethanol	[1]
¹ H NMR (CDCl ₃)	δ 7.01 (2H, m), 6.84 (1H, d, J=7.27 Hz), 6.63 (1H, d, J=10.80 Hz and J=16.10 Hz), 5.60 (1H, d, J=16.10 Hz), 5.15 (1H, d, J=10.80 Hz), 3.90 (1H, s), 3.87 (1H, s)	[4]
¹³ C NMR (CDCl ₃)	δ 150.1, 149.2, 137.4, 131.2, 119.8, 112.6, 111.6, 109.7, 55.8	[4]
IR Spectrum	Available, with primary peaks corresponding to its functional groups.	[1]
Mass Spectrum (GC-MS)	Available for review in spectral databases.	[1][5]

Synthesis and Experimental Protocols

3,4-Dimethoxystyrene is a valuable monomer in organic synthesis, particularly for radical polymerization reactions.[3] Its synthesis can be achieved through various methods. A detailed experimental protocol for its synthesis from 3,4-dimethoxycinnamic acid is provided below.

Synthesis of 3,4-Dimethoxystyrene from 3,4-Dimethoxycinnamic Acid

This protocol details a microwave-assisted synthesis method.

Materials:

- 3,4-dimethoxycinnamic acid (0.0083 mol)
- 10% Potassium hydroxide (KOH) solution (5 ml)
- Methylimidazole (1 mL)
- Polyethylene glycol (5 ml)
- 100 ml round-bottom flask
- Reflux condenser
- Microwave reactor

Procedure:

- Combine 3,4-dimethoxycinnamic acid (0.0083 mol), 10% KOH solution (5 ml), methylimidazole (1 mL), and polyethylene glycol (5 ml) in a 100 ml round-bottom flask equipped with a reflux condenser.[4]
- Place the flask inside a microwave oven.[4]
- Irradiate the mixture at 200 W and 200°C for 15 minutes.[4]
- After the reaction is complete, work up and purify the product as required to yield **3,4-Dimethoxystyrene**. [4]

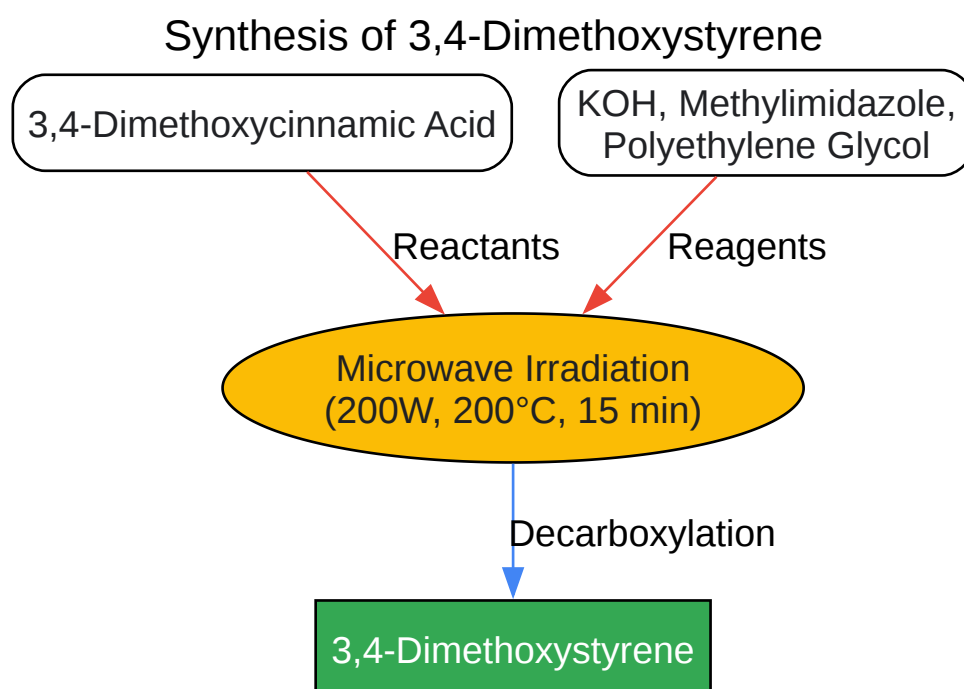
Key Applications and Reactions

3,4-Dimethoxystyrene is primarily used as a monomer in radical polymerization due to its electron-deficient double bond.[3] This reactivity is similar to its parent compound, styrene,

which is polymerized to form polystyrene.[3] It serves as a stable precursor to 3,4-dihydroxystyrene, which is prone to rapid oxidation in the air.[3] The dimethoxy groups can be deprotected with nearly 100% yield using the Lewis acid boron tribromide.[3]

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of **3,4-Dimethoxystyrene** from 3,4-dimethoxycinnamic acid via a microwave-assisted decarboxylation.



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Caption: Synthesis of **3,4-Dimethoxystyrene**.

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